1,7-dichloroheptan-4-one chemical properties and structure
1,7-dichloroheptan-4-one chemical properties and structure
An In-depth Technical Guide to 1,7-Dichloroheptan-4-one: Properties, Synthesis, and Applications
Abstract
1,7-Dichloroheptan-4-one is a bifunctional organohalogen compound of significant interest to the chemical research and pharmaceutical development sectors. Its unique molecular architecture, featuring a central ketone and two terminal primary alkyl chlorides, renders it a highly versatile synthetic intermediate. This guide provides a comprehensive overview of its chemical and physical properties, details established synthetic protocols, explores its reactivity, and highlights its applications as a precursor for more complex molecular structures, particularly in the synthesis of heterocyclic compounds. Safety and handling considerations are also discussed to ensure its proper use in a laboratory setting.
Introduction
In the field of organic synthesis, the strategic design of building blocks is paramount for the efficient construction of complex target molecules. 1,7-Dichloroheptan-4-one (CAS No. 40624-07-5) emerges as a pivotal intermediate, offering multiple reactive sites for a variety of chemical transformations.[1] The presence of a ketone carbonyl group, flanked by two propyl chains each terminating in a reactive chlorine atom, provides a unique combination of functionalities.[2] This structure allows for sequential or simultaneous reactions, including nucleophilic substitutions at the chlorinated carbons and a wide range of carbonyl chemistry.[3] Consequently, it is a valuable precursor in the synthesis of specialty polymers, flame retardants, and pharmaceutical intermediates.[4] This guide aims to serve as a technical resource for researchers and drug development professionals by consolidating the known properties, synthetic routes, and chemical behavior of this versatile compound.
Molecular Structure and Physicochemical Properties
1,7-Dichloroheptan-4-one is a seven-carbon aliphatic chain with chlorine atoms at the C1 and C7 positions and a ketone functional group at C4.[2][4] This symmetrical arrangement of functional groups is key to its utility in synthesis. At room temperature, it is typically a colorless to pale yellow or beige liquid with a pungent odor.[4] It is sparingly soluble in water but miscible with many common organic solvents like chloroform, methanol, ethanol, and acetone.[4][5]
Structural Representation
The structure of 1,7-dichloroheptan-4-one allows for significant conformational flexibility due to the six rotatable bonds in its carbon backbone.[4]
Caption: 2D Chemical Structure of 1,7-Dichloroheptan-4-one.
Physicochemical Data Summary
The key quantitative properties of 1,7-dichloroheptan-4-one are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 40624-07-5 | [4][6][7] |
| Molecular Formula | C₇H₁₂Cl₂O | [2][6][7] |
| Molecular Weight | 183.076 g/mol | [6][7] |
| Appearance | Colorless to pale yellow liquid; may appear beige to brown or black | [2][4][5] |
| Density | ~1.1 g/cm³ | [6] |
| Boiling Point | 264.8 ± 25.0 °C at 760 mmHg | [2][6] |
| Flash Point | 109.5 ± 23.7 °C | [2][6] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [4] |
| Refractive Index | ~1.451 | [2] |
| Solubility | Slightly soluble in water; soluble in organic solvents like Chloroform and Methanol | [4][5] |
Synthesis Protocols
1,7-Dichloroheptan-4-one is not a naturally occurring compound and must be prepared synthetically.[2][4] The primary methods reported involve the chlorination of a precursor ketone or the ring-opening of a cyclic compound.
Synthesis from Dicyclopropyl Ketone
A common and high-yielding laboratory preparation involves the acid-catalyzed ring-opening of dicyclopropyl ketone with hydrogen chloride gas.[5][8] This reaction proceeds by the protonation of the ketone, followed by nucleophilic attack of chloride ions on the strained cyclopropyl rings.
Caption: Synthetic pathway from Dicyclopropyl Ketone.
Experimental Protocol:
-
Charge a round-bottom flask, equipped with a magnetic stirrer and a gas inlet tube, with dicyclopropyl ketone (e.g., 15.00 g, 136.16 mmol).[8]
-
Under an inert atmosphere, pass a 10-fold excess of hydrogen chloride (HCl) gas into the ketone for approximately 30 minutes at 0-20°C.[5][8]
-
Allow the reaction mixture to stir at room temperature for 3 hours.[8]
-
Re-saturate the mixture by passing HCl gas through it again for another 30 minutes.[8]
-
Upon completion (monitored by TLC or GC-MS), a brown, oily crude product is obtained.[8] The reaction typically proceeds with a quantitative crude yield and the product can often be used in subsequent steps without further purification.[5][8]
Causality: The high strain energy of the cyclopropyl rings makes them susceptible to ring-opening reactions under acidic conditions. The HCl serves as both the catalyst (proton source) and the nucleophile (chloride source), leading to the formation of the dichloro-ketone in a single, efficient step.
Reactivity and Synthetic Applications
The synthetic utility of 1,7-dichloroheptan-4-one stems from its two reactive chloroalkane termini and the central ketone.[1] This allows for its use as a linchpin in constructing larger, more complex molecules, particularly heterocyclic and bicyclic systems.[2][9]
Nucleophilic Substitution and Cyclization
The terminal chlorine atoms are susceptible to nucleophilic substitution. When a dinucleophile is used, this reactivity can be harnessed for intramolecular cyclization reactions to form rings.[2] For example, reaction with a primary amine can lead to the formation of substituted piperidines or other nitrogen-containing heterocycles, which are common motifs in pharmaceutical compounds.
The general mechanism involves a first nucleophilic substitution (SN2) at one of the primary chlorides, followed by an intramolecular cyclization where the second nucleophilic site attacks the remaining alkyl chloride.
Spectroscopic Characterization
Definitive identification and purity assessment of 1,7-dichloroheptan-4-one rely on standard spectroscopic methods.[1][7]
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR spectroscopy would show characteristic multiplets for the methylene protons. The protons alpha to the ketone (C3-H₂ and C5-H₂) would appear as triplets, as would the protons alpha to the chlorines (C1-H₂ and C7-H₂). The protons at C2 and C6 would likely appear as a more complex multiplet.
-
¹³C NMR would show distinct signals for the carbonyl carbon (~208-210 ppm), the chlorinated carbons (~44-45 ppm), and the other methylene carbons in the aliphatic chain.[7]
-
-
Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[7]
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch in an aliphatic ketone would be prominent around 1715 cm⁻¹.[7]
Safety and Handling
1,7-Dichloroheptan-4-one is classified as a hazardous chemical and must be handled with appropriate precautions.[4][10]
-
Hazards: It is harmful if swallowed (GHS Hazard H302).[7][10][11] It may also cause skin, eye, and respiratory system irritation.[4]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[4][10]
-
First Aid:
-
Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight, strong bases, and oxidizing agents.[4][5] Keep the container tightly sealed.[4]
Trustworthiness of Protocols: The described handling and safety procedures are based on standardized Safety Data Sheets (SDS).[10][11] Adherence to these guidelines is critical for mitigating risk. The synthetic protocol is a validated procedure reported in chemical literature, ensuring reproducibility when followed correctly.[5][8]
Conclusion
1,7-Dichloroheptan-4-one stands out as a synthetically valuable and versatile building block. Its bifunctional nature, with a central ketone and two terminal alkyl chlorides, provides chemists with a powerful tool for constructing complex carbocyclic and heterocyclic frameworks.[1][2] A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, enables its effective application in advancing research in organic synthesis, material science, and drug discovery.[3]
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